molecular formula C9H11N3O4 B1530354 Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate CAS No. 1384431-31-5

Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate

Cat. No. B1530354
M. Wt: 225.2 g/mol
InChI Key: OBNSGOQARNATKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate” is a chemical compound with the molecular formula C9H11N3O4 . It has a molecular weight of 225.2 .


Synthesis Analysis

The synthesis of this compound could involve the reaction of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with cold aqueous 20% sulfuric acid. The mixture is then heated to 100°C for 2 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3O4/c1-6-3-7(12(14)15)9(10-4-6)11-5-8(13)16-2/h3-4H,5H2,1-2H3,(H,10,11) .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

  • Antihypertensive Agents : A study on the synthesis and reactions of various compounds, including thiosemicarbazides and Schiff bases, highlighted their potential as antihypertensive α-blocking agents with low toxicity, indicating the possible pharmacological interest in structurally related compounds for therapeutic uses (Abdel-Wahab et al., 2008).

  • Non-Linear Optical Properties : The synthesis and crystal structure analysis of 2-amino-5-nitropyridinium halides revealed their efficiency in quadratic non-linear optical properties, suggesting that related nitropyridine compounds could be valuable for optical and electronic applications (Pécaut et al., 1993).

  • Antimalarial Activity : The synthesis and quantitative structure-activity relationships of a series of compounds including 5-nitro[1,1'-biphenyl]-2-ols for their antimalarial potency hint at the potential research interest in nitropyridine derivatives for developing antimalarial drugs (Werbel et al., 1986).

  • Fluorescent Probes : Development of aminoethylpyridine-based fluorescent probes for detecting metal ions in aqueous media and biological systems showcases the chemical utility of nitropyridine derivatives in sensor technologies (Singh et al., 2020).

  • Quantum Chemical Studies : Investigations on the molecular and crystal structures, along with vibrational studies and quantum chemical calculations of nitropyridine derivatives, support their relevance in molecular engineering and material science (Sivaprakash et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-6-3-7(12(14)15)9(10-4-6)11-5-8(13)16-2/h3-4H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNSGOQARNATKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NCC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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